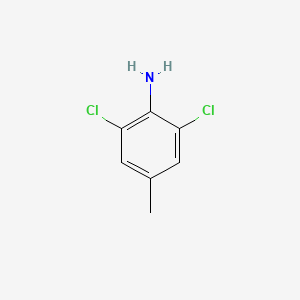
2,6-ジクロロ-4-メチルアニリン
概要
説明
2,6-Dichloro-4-methylaniline (DCMA) is an aromatic amine that is used in a variety of applications, from pharmaceuticals to industrial chemicals. Its chemical structure is composed of a benzene ring with two chlorine atoms and one methyl group attached to the ring. DCMA is a colorless liquid with a faint odor and is soluble in most organic solvents. Due to its unique properties, DCMA is used in a wide range of applications, including as a reagent for synthesis and as an intermediate in the manufacture of pharmaceuticals and industrial chemicals.
科学的研究の応用
農薬検出
柔軟なシッフ塩基配位子から構築された発光性56金属Cd (II)–Sm (III)ナノクラスターは、2,6-ジクロロ-4-ニトロアニリン(DCN、一般的な農薬)に対して、高感度かつ選択的な迅速な三重発光応答を示します . これは、果実抽出物中のDCN濃度を定量的に分析するために使用できます .
鈴木カップリング反応
2,6-ジブロモ-4-メチルアニリンは、2,6-ジクロロ-4-メチルアニリンと類似の化合物であり、二核ジクロロチタン錯体の合成において、2-ジヒドロキシボリル-3-メチル-2-シクロペンテン-1-オンと鈴木カップリング反応を起こします .
その他の化合物の合成
2,6-ジクロロ-4-(トリフルオロメチル)アニリンは、2,6-ジクロロ-4-メチルアニリンと類似の別の化合物であり、他の化合物の合成に使用できます .
抗菌評価
2,6-ジクロロ-4-トリフルオロメチルアニリンは、2,6-ジクロロ-4-メチルアニリンの誘導体であり、新規シッフ塩基の合成および抗菌評価に使用されてきました .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Several papers have been published on 2,6-Dichloro-4-methylaniline. One paper discusses the rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline as a pesticide based on a high-nuclear Cd (ii)–Sm (iii) nanocluster . Another paper investigates the synthesis process of 2,6-dichloro-3-methylaniline .
作用機序
Target of Action
2,6-Dichloro-4-methylaniline is an aromatic amine . Aromatic amines are a class of compounds that can interact with various biological targets.
Mode of Action
They can act as bases, forming salts with acids, or as nucleophiles, participating in various substitution reactions .
Biochemical Pathways
Aromatic amines can participate in numerous biochemical reactions, including those involving enzymes like cytochrome p450s .
Pharmacokinetics
It’s known that the compound is solid at room temperature , which may affect its absorption and bioavailability.
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methylaniline. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species.
生化学分析
Biochemical Properties
2,6-Dichloro-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of more complex pharmaceutical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain cytochrome P450 enzymes, leading to its hydroxylation and subsequent metabolic transformations. The interactions between 2,6-Dichloro-4-methylaniline and these biomolecules are typically characterized by binding to the active sites of enzymes, resulting in either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 2,6-Dichloro-4-methylaniline on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, 2,6-Dichloro-4-methylaniline can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and oxidative stress .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-methylaniline exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 2,6-Dichloro-4-methylaniline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-methylaniline can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dichloro-4-methylaniline can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, including persistent alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-methylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 2,6-Dichloro-4-methylaniline can induce toxic effects, including liver and kidney damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
2,6-Dichloro-4-methylaniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interactions between 2,6-Dichloro-4-methylaniline and these metabolic enzymes are critical for its detoxification and elimination .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-methylaniline is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, the compound may be taken up by cells via active transport mechanisms and subsequently distributed to different cellular compartments. The distribution of 2,6-Dichloro-4-methylaniline within tissues can also be influenced by its lipophilicity and affinity for specific cellular components .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-methylaniline is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may enhance its impact on cellular metabolism and oxidative stress .
特性
IUPAC Name |
2,6-dichloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDNHJDRNNRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205007 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56461-98-4 | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056461984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1231921.png)

![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)
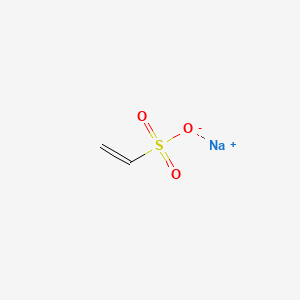
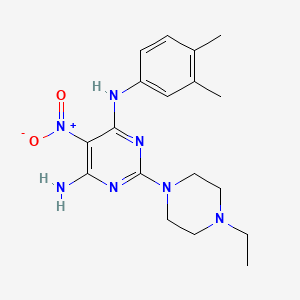
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)
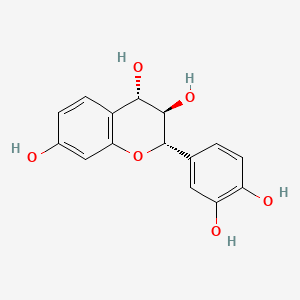
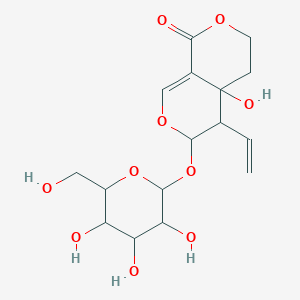

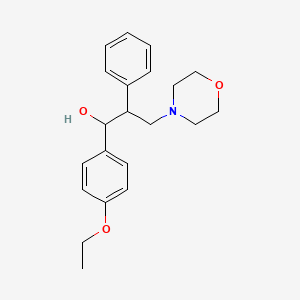

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)